2-m-Tolyloxymethyl-[1,3]dioxolane
Description
Significance of 1,3-Dioxolane (B20135) Core in Organic Synthesis and Materials Science
The 1,3-dioxolane ring is a crucial motif in both organic synthesis and materials science. In synthetic chemistry, it is widely recognized as a protective group for aldehydes and ketones due to its stability under various reaction conditions and the relative ease of its formation and removal. The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.com This protective strategy is fundamental in multi-step syntheses of complex molecules.
Beyond its role in protection, the 1,3-dioxolane moiety is a key structural component in numerous pharmacologically active molecules, exhibiting antiviral, antifungal, and anti-HIV properties. chemicalbook.com Furthermore, derivatives of 1,3-dioxolane have been investigated as modulators of multidrug resistance (MDR) in cancer chemotherapy. researchgate.netnih.gov
In the realm of materials science, 1,3-dioxolane and its derivatives are utilized as versatile solvents and chemical intermediates. silverfernchemical.com Their ability to dissolve a wide range of polymers and resins makes them valuable in the formulation of coatings, adhesives, and inks. silverfernchemical.com The cyclic structure of 1,3-dioxolane also contributes to its application as a stabilizer in various industrial formulations. silverfernchemical.com
Architectural Features of 2-m-Tolyloxymethyl-prepchem.comchemicalbook.comdioxolane: Aryloxymethyl Substitution at C2
The defining characteristic of 2-m-Tolyloxymethyl- prepchem.comchemicalbook.comdioxolane is the presence of a meta-tolyloxymethyl substituent at the C2 position of the 1,3-dioxolane ring. This architectural feature introduces an aromatic moiety and an ether linkage, which can significantly influence the molecule's steric and electronic properties. The aryloxymethyl group can participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which can be critical in molecular recognition and self-assembly processes.
Research Landscape and Scope of Investigation for Substituted Dioxolanes
The research landscape for substituted dioxolanes is broad and continues to expand. A significant area of investigation focuses on the synthesis of novel dioxolane derivatives and the exploration of their biological activities. For instance, research has been conducted on the synthesis of 1,3-dioxolane derivatives as potential modulators to overcome multidrug resistance in cancer. researchgate.netnih.gov
Furthermore, the conformational analysis of substituted dioxolanes is a key area of study, as the stereochemistry of the dioxolane ring and its substituents can have a profound impact on their biological activity and chemical reactivity. nih.gov The development of new catalytic systems for the efficient and stereoselective synthesis of substituted dioxolanes is also an active field of research. researchgate.net The investigation into the applications of these compounds in materials science, particularly in the development of new polymers and functional materials, represents another important frontier.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-3-2-4-10(7-9)14-8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPOXDKIDDUPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590065 | |
| Record name | 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-74-2 | |
| Record name | 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850348-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 2 M Tolyloxymethyl 1 2 Dioxolane and Substituted Dioxolanes
Functional Group Transformations of the Aryloxymethyl Moiety
The aryloxymethyl group, consisting of a tolyl group linked to the dioxolane ring via an ether bond, presents opportunities for specific chemical modifications.
Cleavage and Modification of the Aryl Ether Linkage
The cleavage of aryl-ether linkages is a critical transformation, particularly in the context of lignin (B12514952) depolymerization, where such bonds are prevalent. rsc.orgnih.govnih.gov Research on lignin model compounds, which share structural similarities with 2-m-Tolyloxymethyl- organic-chemistry.orgacs.orgdioxolane, provides insights into potential cleavage mechanisms.
Catalytic methods are often employed to facilitate the cleavage of these robust bonds. For instance, a ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols has been developed, proceeding through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov This process has been shown to quantitatively yield the corresponding monomer from a lignin-related polymer without the need for additional reagents. nih.gov The proposed mechanism involves the formation of a ruthenium-enolate intermediate. nih.gov
Another approach utilizes a synergistic Co–Zn/Off-Al H-beta catalyst for the hydrogenolysis of lignin model compounds. rsc.orgnih.gov This system effectively cleaves α-O-4 and β-O-4 ether linkages. rsc.org The presence of hydroxyl groups on the side chain can significantly promote the cleavage of the aryl-ether linkage, which is activated by a Zn Lewis acid. rsc.orgnih.gov The reaction is followed by cobalt-catalyzed hydrogenation to produce monomeric aromatic compounds. rsc.org
Furthermore, the cleavage of aryl-alkyl ether linkages in lignin model compounds can be achieved using H2O2 catalyzed by a solid acid, SO4 2-/Fe2O3-ZrO2. researchgate.net In this system, hydroxyl radicals are generated, and their lifetime is prolonged by the presence of an ionic liquid. researchgate.net The reaction involves the adsorption of the ether onto the Lewis acid site of the catalyst. researchgate.net
The table below summarizes the catalytic systems used for the cleavage of aryl ether linkages in model compounds relevant to the structure of 2-m-Tolyloxymethyl- organic-chemistry.orgacs.orgdioxolane.
| Catalyst System | Model Compound Type | Key Findings |
| RuH2(CO)(PPh3)3 | 2-Aryloxy-1-arylethanols | Redox-neutral C-O bond cleavage via tandem dehydrogenation/reductive ether cleavage. nih.gov |
| Co–Zn/Off-Al H-beta | Lignin model compounds with α-O-4 and β-O-4 linkages | Synergistic catalysis involving Lewis acid activation and metal-catalyzed hydrogenation. rsc.orgnih.gov |
| SO4 2-/Fe2O3-ZrO2 with H2O2 | Lignin model compounds | Cleavage via hydroxyl radicals generated from H2O2. researchgate.net |
Reactions Involving the Aromatic Ring of the Tolyl Substituent
The tolyl group, a substituted aromatic ring, is susceptible to electrophilic aromatic substitution (EAS) reactions. fiveable.memasterorganicchemistry.commasterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.memasterorganicchemistry.com The methyl group of the tolyl substituent is an activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst like FeBr3 or AlCl3. youtube.comyoutube.com
Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com This reaction is notably reversible. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The specific conditions and reagents for these transformations determine the nature of the resulting substituted aromatic compound.
Acetal (B89532) Hydrolysis and Deprotection Strategies
The 1,3-dioxolane (B20135) ring is a cyclic acetal, which serves as a protecting group for carbonyl compounds or 1,2-diols. organic-chemistry.orgthieme-connect.de The stability and cleavage of this group are of significant interest in organic synthesis.
Dioxolanes are generally stable under basic, reductive, and oxidative conditions but are labile to acidic conditions. organic-chemistry.orgthieme-connect.de Deprotection, or hydrolysis, of the acetal is typically achieved through acid-catalyzed transacetalization or hydrolysis in the presence of water. organic-chemistry.org
The mechanism of acetal hydrolysis generally proceeds via a specific acid A-1 mechanism, where the rate-determining step is the formation of an oxocarbenium ion. acs.orgmasterorganicchemistry.com The rate of hydrolysis can be influenced by substituents on the acetal ring. acs.org
A variety of reagents and conditions have been developed for the deprotection of dioxolanes, offering different levels of selectivity and mildness.
| Reagent/Condition | Key Features |
| Aqueous Acid | Standard method for acetal hydrolysis. organic-chemistry.org |
| Iodine in wet nitromethane | Catalytic, neutral conditions, providing high yields. |
| Cerium(III) triflate in wet nitromethane | Catalytic, proceeds at nearly neutral pH with high selectivity. |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water | Catalytic, rapid deprotection at room temperature. organic-chemistry.orgwikipedia.org |
| Protic ionic liquids in aqueous media | Green and efficient method for selective cleavage of acetals. researchgate.net |
| Reactive Distillation | A process intensification technique for the hydrolysis of substituted dioxolanes, such as 2-ethyl-1,3-dioxolane, to recover the corresponding diol and aldehyde. researchgate.net |
Selective deprotection is also possible. For instance, in molecules containing multiple acetal protecting groups, the 5,6-isopropylidene moiety in 1,2:5,6-di-O-isopropylidene hexose (B10828440) can be selectively cleaved. researchgate.net
Theoretical and Computational Investigations of 2 M Tolyloxymethyl 1 2 Dioxolane and Dioxolane Derivatives
Conformational Analysis of 1,3-Dioxolane (B20135) Rings
Spectroscopic Evidence for Non-Planarity
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in demonstrating the non-planar nature of the 1,3-dioxolane ring. The analysis of proton-proton coupling constants in the NMR spectra of 1,3-dioxolane derivatives provides evidence for a twisted conformation. For instance, in derivatives of 1,3:2,5-di-O-methylene-mannitol, the observed geminal H-H coupling constants in the -OCH₂O- group suggest a predominant twist-chair conformation for the 1,3-dioxepane (B1593757) rings. cdnsciencepub.com Furthermore, recent studies on 1,3-dioxolane-containing lipids isolated from marine sponges utilized chiral ¹H NMR analysis with lanthanide shift reagents like Eu(hfc)₃ to discriminate between diastereomers, which would not be possible if the ring were planar. nih.gov
Influence of Substituents on Conformation
The conformation of the 1,3-dioxolane ring is significantly influenced by the nature and position of its substituents. In the case of 2-m-Tolyloxymethyl- acs.orgacs.orgdioxolane, the tolyloxymethyl group at the 2-position plays a crucial role in determining the preferred conformation. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed that substituents can influence the potential energy surface and the barriers to conformational isomerization between equatorial and axial chair forms. researchgate.net The stereoselective formation of substituted 1,3-dioxolanes has been achieved by controlling the steric effects of incoming nucleophiles, highlighting the influence of substituents on the stereochemical outcome of reactions. mdpi.com For example, the diastereoselectivity in the reaction of styrenes was found to be affected by the steric hindrance of the carbon nucleophile. mdpi.com
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations have become an indispensable tool for investigating the mechanisms of chemical reactions involving dioxolane derivatives. These calculations provide detailed information about the energy landscape of a reaction, including the structures of transition states and intermediates.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations have been employed to investigate the transition states of various reactions involving dioxolanes. For instance, DFTB-MD (Density Functional based Tight Binding Molecular Dynamics) has been used to study the initial decomposition mechanisms of energetic materials, revealing that the chemistry is often initiated by proton transfer. researchgate.net The accuracy of DFT-optimized geometries is crucial, and studies have shown that standard DFT functionals can systematically overestimate internuclear distances, while methods that account for dispersion provide more compact and accurate structures. rsc.org The use of appropriate DFT methods, such as those including dispersion corrections (e.g., wB97XD), is important for obtaining reliable geometries of transition metal compounds and other functional molecules. rsc.org
Prediction of Reactivity and Selectivity
Quantum chemical calculations can predict the reactivity and selectivity of reactions involving dioxolane derivatives. The Activation Strain Model (ASM), in conjunction with Energy Decomposition Analysis (EDA), has been used to quantitatively analyze the trends in reactivity and selectivity of Diels-Alder reactions involving furan (B31954) and its derivatives. researchgate.net These studies have shown that electron-donating groups on the furan ring increase reactivity, while electron-withdrawing groups decrease it. researchgate.net Theoretical calculations have also been used to predict the degradation mechanisms and kinetics of pharmaceuticals in water, providing insights into the reaction pathways and rate constants. nih.gov For example, in the degradation of acetaminophen, radical adduct formation was found to be the preferred mechanism over formal hydrogen atom transfer. nih.gov
Molecular Dynamics Simulations for Chemical Processes
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of chemical systems over time. These simulations can provide insights into complex chemical processes that are not readily accessible through static quantum chemical calculations.
MD simulations based on Density Functional Theory (DFT) have been used to study the protolysis of 1,3-dioxolane in the liquid phase. acs.orgacs.org These simulations have provided a detailed picture of the reaction mechanism at the atomic level. Furthermore, direct dynamics simulations have been employed to investigate the formation and decomposition of dioxetane, revealing non-statistical dynamics where the reaction does not always follow the lowest energy path. nih.gov MD simulations are also a valuable tool for gathering data on various properties of materials, such as silicate (B1173343) glasses, where systematic trends can be determined by sampling a large section of the phase diagram. nih.gov These simulations can provide data on density, structural units, and mechanical properties. nih.gov
Pyrolysis Studies of Dioxolane Analogues
The thermal decomposition of dioxolane and its derivatives has been a subject of interest due to their potential as biofuels and as components in battery solvents. researchgate.netnih.gov Understanding their pyrolysis is crucial for modeling combustion chemistry and predicting pollutant formation. nih.govacs.org
Research indicates that the primary pathway for the thermal decomposition of 1,3-dioxolane is a unimolecular process initiated by the migration of a hydrogen atom within the ring. nih.govresearchgate.net This initial step is critical in determining the subsequent reaction pathways and the final product distribution.
Computational studies, such as those employing ReaxFF molecular dynamics, have been instrumental in analyzing the decomposition rates, reaction mechanisms, and product distributions for various alkyl-substituted 1,3-dioxolanes. researchgate.net These simulations have shown that the decomposition of these fuels primarily leads to the formation of a 4,5-dimethyl-1,3-dioxolane (B11944712) radical along with hydrocarbons derived from the alkyl side-chains. researchgate.net The subsequent decomposition of the dioxolane radical is rapid, yielding smaller molecules. researchgate.net
The structure of the substituents on the dioxolane ring significantly influences the pyrolysis process. While the addition of methyl or ethyl groups has a minor effect on the bond dissociation energies, it clearly affects the energy barriers for H-atom migration. nih.gov The position of these substituents is a key factor; for instance, certain substitution patterns can prevent the molecule from adopting the preferred "boat" ring configuration for the transition state, leading to higher energy barriers for decomposition. nih.govresearchgate.net
The kinetics of 1,3-dioxolane pyrolysis have been investigated under various conditions. For example, studies in atmospheric pressure steam between 963 K and 1093 K determined the reaction to be first order. researchgate.net The temperature dependence of the rate constant has been established, providing crucial data for kinetic modeling. researchgate.netacs.org
Furthermore, the nature of the substituent has a pronounced effect on the distribution of hydrocarbon products, which in turn impacts sooting tendencies. researchgate.net For instance, ReaxFF simulations have been used to predict the sooting tendency of different dioxolane-based fuels, with the results aligning with experimental observations. researchgate.net This predictive capability allows for the rational design of dioxolane derivatives with potentially lower soot formation. researchgate.net
Table 1: Investigated Dioxolane Analogues and Key Findings
| Dioxolane Analogue | Investigation Method | Key Findings |
|---|---|---|
| 1,3-Dioxolane | Flow reactor pyrolysis, Mid-IR spectroscopy | Unimolecular decomposition is the main pathway; reaction kinetics determined. researchgate.netacs.org |
| Methyl-, Ethyl-, and Dimethyl-substituted Dioxolanes | Theoretical (Computational Chemistry) | Substituent position affects H-atom migration barrier heights. nih.govresearchgate.net |
Table 2: Common Pyrolysis Products of Dioxolane Analogues
| Product | Precursor Analogue(s) | Significance |
|---|---|---|
| 4,5-dimethyl-1,3-dioxolane radical | Alkyl 1,3-dioxolanes | Primary intermediate in the decomposition pathway. researchgate.net |
| Hydrocarbons | Alkyl 1,3-dioxolanes | Product distribution affects sooting tendency. researchgate.net |
| Carbon Dioxide (CO2) | 4,5-dimethyl-1,3-dioxolane radical | A final product of the radical decomposition. researchgate.net |
Applications and Advanced Research Directions for Substituted Dioxolanes
Role as Intermediates and Building Blocks in Complex Organic Synthesis
The unique structure of substituted dioxolanes makes them valuable intermediates in the synthesis of a wide array of organic compounds, including those with significant biological activity.
The 1,3-dioxolane (B20135) ring is a key structural motif in various biologically active molecules. Research has demonstrated the successful design of a novel set of compounds featuring a 1,3-dioxolane ring that act as VLA-4 receptor antagonists. acs.org In these molecules, the dioxolane moiety serves as a bioisostere for proline, highlighting its importance in medicinal chemistry. acs.org Specifically, certain N-substituted aminocarbonyl-1,3-dioxolanes have shown high receptor affinities, indicating their potential as therapeutic agents. acs.org
Furthermore, various 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized and investigated as potential modulators of multidrug resistance (MDR) in cancer cells. organic-chemistry.org These studies underscore the role of the dioxolane framework in the development of new pharmaceutical agents. While direct studies on 2-m-Tolyloxymethyl- organic-chemistry.orgacs.orgdioxolane in this context are not extensively documented, its classification as an organic building block suggests its potential as a precursor for similar complex molecules. nih.govcalpaclab.com
One of the most fundamental applications of 1,3-dioxolanes in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgwikipedia.org The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol provides a stable cyclic acetal (B89532) that is resistant to a variety of reagents, particularly nucleophiles and bases. organic-chemistry.org This protection allows for chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group. wikipedia.org
The stability of the dioxolane ring can be influenced by substituents, and its removal (deprotection) is typically achieved under acidic conditions, regenerating the original carbonyl compound. organic-chemistry.org This strategy is a cornerstone of multistep organic synthesis.
Below is an interactive table summarizing the conditions for the protection and deprotection of carbonyls using the dioxolane group.
| Transformation | Reagents | Conditions | Reference |
| Protection (Acetalization) | Ethylene glycol, Acid catalyst (e.g., p-toluenesulfonic acid) | Reflux in a solvent that allows for water removal (e.g., toluene (B28343) with a Dean-Stark apparatus) | organic-chemistry.org |
| Deprotection (Hydrolysis) | Aqueous acid | Mild acidic conditions | organic-chemistry.orgwikipedia.org |
| Deprotection (Transacetalization) | Acetone, Acid catalyst | organic-chemistry.org |
Dioxolane derivatives can be converted into valuable electrophilic formylating reagents. For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane has been shown to be a stable and versatile electrophilic formylating agent. organic-chemistry.orgorganic-chemistry.org This reagent effectively reacts with Grignard and organozinc reagents to introduce a masked formyl group into a molecule. organic-chemistry.orgorganic-chemistry.org The mild and efficient nature of this reaction makes it suitable for use in complex, multistep syntheses. organic-chemistry.orgorganic-chemistry.org
The general scheme for this transformation involves the reaction of the dioxolane-derived formylating agent with an organometallic reagent, followed by hydrolysis to unveil the aldehyde functionality. This methodology provides a powerful tool for the introduction of an aldehyde group under conditions that are tolerated by a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org
Integration into Advanced Materials and Polymer Chemistry
The reactivity of the dioxolane ring and the potential for functionalization of its substituents make it a valuable component in the design of advanced polymers with tailored properties.
Substituted dioxolanes are being explored as building blocks for degradable and cross-linked polymers. A notable example is the development of a novel bis(1,3-dioxolan-4-one) monomer derived from L-(+)-tartaric acid. acs.orgnih.gov This monomer can be copolymerized with cyclic esters like L-lactide and ε-caprolactone to create cross-linked, degradable polymers. nih.gov The resulting materials exhibit a range of properties, from resilient solids to elastomers, which are competitive with commercial thermosets. nih.gov A key advantage of these materials is their potential for triggered degradation or reprocessing at the end of their life cycle, addressing the growing demand for sustainable polymers. acs.orgnih.gov
The cross-linking process is crucial for enhancing the mechanical properties and stability of polymers, transforming thermoplastics into elastomers or thermosets with increased impact resistance, tensile strength, and high-temperature performance. nih.gov The incorporation of dioxolane-based cross-linkers offers a pathway to creating robust materials that can also be designed for disassembly and recycling. acs.orgnih.gov
The ability to introduce various functional groups onto the dioxolane ring system allows for the development of functional monomers that can be used to create polymers with specific, tailored properties. For example, multifunctional dithiolane monomers have been developed for use in light-driven additive manufacturing. rsc.org These monomers can be photopolymerized to form covalent adaptable networks. rsc.org
Components in Electrolyte Systems for Energy Storage
The quest for more efficient and safer energy storage solutions, particularly lithium-ion batteries, has led to intensive research into novel electrolyte formulations. Substituted dioxolanes, which include the structural motif present in 2-m-Tolyloxymethyl- organic-chemistry.orgscbt.comdioxolane, are a class of compounds that have garnered attention in this area. The foundational molecule, 1,3-dioxolane (DOL), is recognized for its utility as a co-solvent in electrolytes, especially for fast-charging applications of Li-ion batteries. mdpi.com
Research has shown that the inclusion of DOL and its derivatives, such as dimethoxyethane (DME), in electrolyte formulations can significantly enhance the fast-charging capability of Li-ion batteries. mdpi.com For instance, an advanced electrolyte composed of 1.2 M lithium bis(fluorosulfonyl)imide (LiFSI) in a solvent blend of DME, DOL, ethylene carbonate (EC), and ethyl methyl carbonate (EMC) (1:1:1:2 by weight) with a 10% fluorinated ethylene carbonate (FEC) additive demonstrated markedly improved fast-charging performance in a Gr/NCA pouch cell when compared to a standard baseline electrolyte. mdpi.com The improvement is largely attributed to a reduction in charge transfer resistance. mdpi.com
However, the use of DOL-based electrolytes is not without challenges. One of the primary issues is the poor oxidative stability of DOL, particularly against oxygen released from delithiated layer-structured cathode materials in high-voltage Li-ion batteries. mdpi.com Another challenge is the inability of some ether-based electrolytes to form a stable solid-electrolyte interphase (SEI) on graphite (B72142) anodes. mdpi.com To overcome these limitations, additives like FEC are often employed to facilitate the formation of a robust SEI. mdpi.com
A particularly innovative approach involves the in situ polymerization of 1,3-dioxolane. This strategy aims to create a stable interface, enriched with fluorine and boron, which has been shown to enable long-life lithium metal batteries. rsc.orgrsc.org While direct studies on 2-m-Tolyloxymethyl- organic-chemistry.orgscbt.comdioxolane as an electrolyte component are not widely published, its aryloxymethyl substituent could potentially influence key electrolyte properties such as solubility of lithium salts, ionic conductivity, and the stability of the SEI. The aromatic group might offer improved thermal and electrochemical stability compared to simple alkyl-substituted dioxolanes.
Table 1: Performance of Advanced Electrolyte with DOL/DME for Fast Charging
| Electrolyte Composition | Cell Type | Key Finding | Reference |
|---|---|---|---|
| 1.2 m LiFSI in 1:1:1:2 DME/DOL/EC/EMC + 10% FEC (wt.) | 200 mAh Gr/NCA pouch cell | Significantly improved fast-charging capacity and retention compared to baseline. | mdpi.com |
| 1.2 m LiFSI in 3:7 EC/EMC (baseline) | 200 mAh Gr/NCA pouch cell | Serves as a comparison for the advanced electrolyte's performance. | mdpi.com |
Novel Catalytic Applications
Dioxolane derivatives are not only relevant in energy storage but also play a role in the field of catalysis. Their unique structure can be leveraged in various catalytic systems, either as part of the reactant or as a component that supports the catalyst.
Future Research Perspectives for Aryloxymethyl Dioxolanes
The future of aryloxymethyl dioxolanes, including 2-m-Tolyloxymethyl- organic-chemistry.orgscbt.comdioxolane, is ripe with possibilities, spanning from the development of novel synthetic methodologies to the expansion of their application scope.
Exploration of New Synthetic Pathways and Functionalizations
The synthesis of substituted dioxolanes is a well-established field, yet there is continuous innovation. Recent research has highlighted methods such as the use of a benzotriazole reagent derived from 2-ethoxydioxolane as a stable and versatile electrophilic formylating agent. organic-chemistry.org This approach is mild, efficient, and compatible with a wide range of functional groups, making it suitable for complex organic syntheses. organic-chemistry.org
Another area of development is the use of modern catalytic systems to achieve high yields and selectivity. For instance, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst allows for the smooth preparation of cyclic acetals from a wide range of starting materials under mild conditions. organic-chemistry.org The exploration of such catalytic systems for the synthesis of aryloxymethyl dioxolanes could lead to more efficient and environmentally friendly production methods.
Future research could focus on introducing a wider variety of functional groups onto the dioxolane ring or the aryloxymethyl side chain of compounds like 2-m-Tolyloxymethyl- organic-chemistry.orgscbt.comdioxolane. This could involve late-stage functionalization techniques that allow for the rapid generation of a library of derivatives for screening in various applications.
Table 2: Examples of Synthetic Methods for Dioxolane Derivatives
| Method | Key Features | Potential Application | Reference |
|---|---|---|---|
| Thiol-promoted addition to imines | Metal-free, redox-neutral, radical chain process | Synthesis of protected α-amino aldehydes | organic-chemistry.org |
| Benzotriazole reagent from 2-ethoxydioxolane | Stable, versatile electrophilic formylating agent | Formylation in multistep syntheses | organic-chemistry.org |
| TMSOTf-catalyzed acetal formation | Mild conditions, excellent yields | General synthesis of cyclic acetals | organic-chemistry.org |
| Graphene oxide catalyzed synthesis | Sonochemical method, green chemistry | Synthesis from epoxides and ketones | researchgate.net |
Expansion of Applications in Material Science and Fine Chemical Synthesis
The applications of dioxolane derivatives are continually expanding. In material science, dioxolane-containing systems have already made a significant impact in polymer science. researchgate.net The introduction of an aryloxymethyl group, as in 2-m-Tolyloxymethyl- organic-chemistry.orgscbt.comdioxolane, could lead to polymers with enhanced thermal stability, altered solubility, or specific optical properties. The synthesis of novel chloro derivatives of 1,3-dioxolane to be used as load-carrying additives in lubricating oils is another example of their potential in material science. neftemir.ru
In the realm of fine chemical synthesis, aryloxymethyl dioxolanes can serve as valuable intermediates and building blocks. The dioxolane group itself is a common protecting group for aldehydes and ketones, and the ability to introduce functionality through the aryloxymethyl side chain adds to its versatility. Enantiopure dioxolane derivatives are already recognized as important precursors for bioactive compounds and commercial drugs. nih.gov Future research could explore the use of 2-m-Tolyloxymethyl- organic-chemistry.orgscbt.comdioxolane and similar structures in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern on the aromatic ring could be tailored to achieve desired biological activities or to fine-tune the physical properties of the target molecules.
Q & A
Q. What are the established synthetic routes for 2-m-Tolyloxymethyl-[1,3]dioxolane, and how do reaction conditions influence yield?
The synthesis of dioxolane derivatives typically involves acid-catalyzed reactions between diols and substituted aldehydes or ketones. For example, 2-(3,4-Difluorophenyl)-1,3-dioxolane is synthesized via cyclization of 3,4-difluorobenzaldehyde with ethylene glycol under acidic conditions . Similarly, this compound can be prepared by reacting m-tolyloxymethyl aldehyde with 1,2-ethanediol in the presence of a catalyst like p-toluenesulfonic acid. Key parameters affecting yield include temperature (60–80°C optimal), solvent polarity (prefer anhydrous toluene), and catalyst loading (1–5 mol%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify the dioxolane ring protons (δ 4.8–5.2 ppm for ring protons) and substituent groups (e.g., m-tolyloxy methyl protons at δ 3.5–4.0 ppm) .
- IR : Peaks at 1,100–1,250 cm confirm the C-O-C stretching of the dioxolane ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 208 for CHO) verify molecular weight .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound for chiral drug development?
Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, dirhodium(II) catalysts have been used to synthesize enantiopure dioxolanes via asymmetric cyclization . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) can separate racemic mixtures. Recent studies show that chiral dioxolanes exhibit superior biological activity compared to racemic forms, particularly in targeting enzymes like cytochrome P450 .
Q. What structural modifications enhance the biological activity of this compound derivatives?
Comparative SAR studies of halogenated dioxolanes reveal that fluorine or bromine substituents increase lipophilicity and bioavailability. For instance:
| Derivative | Substituent | Bioactivity (IC, μM) |
|---|---|---|
| 2-(3,4-Difluorophenyl) | Two F atoms | 0.8 (Antimicrobial) |
| 2-(4-Chlorophenyl) | Single Cl atom | 2.5 (Antimicrobial) |
| Unsubstituted dioxolane | None | >10 (Inactive) |
| Introducing electron-withdrawing groups (e.g., -CF) at the m-tolyloxy position may improve target binding . |
Q. How should researchers resolve contradictions in biological assay data for this compound?
Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). For example, 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane showed conflicting cytotoxicity results (IC = 5 μM in HeLa vs. 15 μM in MCF-7). Standardized protocols (e.g., fixed DMSO concentration ≤0.1%, triplicate measurements) and orthogonal assays (e.g., fluorescence-based vs. MTT) are critical .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electrophilic attack sites. The dioxolane ring’s oxygen atoms are prone to nucleophilic substitution, while the m-tolyloxy group stabilizes intermediates via resonance. MD simulations further predict solvation effects in aqueous vs. aprotic solvents .
Methodological Guidance
Designing a kinetic study to assess this compound stability under physiological conditions
- Protocol : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C.
- Analysis : Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Key Metrics : Half-life (t) and degradation products (e.g., hydrolyzed diol).
Prior studies on 1,3-dioxolane derivatives show t ranges from 2–8 hours, depending on substituent steric effects .
Evaluating the compound’s potential as a prodrug
- Step 1 : Synthesize a hydrolytically labile ester or amide derivative.
- Step 2 : Test activation in vitro using liver microsomes or esterase enzymes.
- Step 3 : Compare bioavailability (AUC) and metabolite profiles in rodent models.
Analogous dioxolane prodrugs of antiviral agents showed 3-fold higher AUC than parent drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
